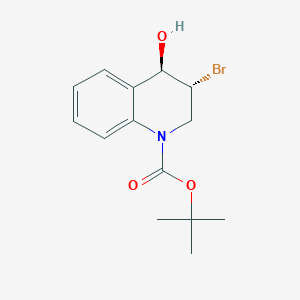

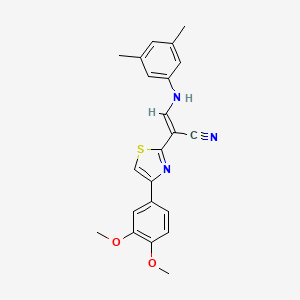

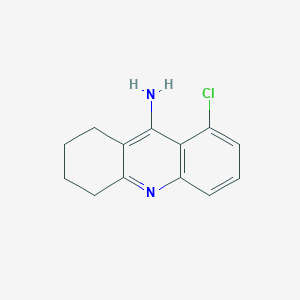

![molecular formula C4H9N5O B2872039 2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol CAS No. 147751-28-8](/img/structure/B2872039.png)

2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is known that 1,2,4-triazoles have a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was realized using two complementary pathways . These methods used the same types of starting materials: succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .

Scientific Research Applications

Interaction with Ion Channels

Ethanol, a related compound, interacts with several ion channels, including those sensitive to 2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol. This interaction plays a significant role in ethanol's pharmacology and effects on the body, such as modulation of receptor desensitization, which is crucial for understanding ethanol's acute and chronic effects (Dopico & Lovinger, 2009). Understanding these interactions can help elucidate the broader implications of triazole derivatives in modulating synaptic function and receptor activity.

Pharmaceutical and Agricultural Applications

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry. They are foundational in producing various pharmaceuticals, agricultural products, dyes, and corrosion inhibitors. These compounds, including derivatives of this compound, are utilized in creating antimicrobial drugs effective against numerous bacteria and in developing cardiological drugs with anti-ischemic effects (Nazarov et al., 2021). This highlights their versatility and importance in multiple domains of chemical synthesis and application.

Energy and Material Science

In the context of renewable energy, the reforming of bio-ethanol to produce hydrogen is a significant area of research. Catalysts used in ethanol reforming, for which triazole derivatives could potentially play a role, are critical for efficient hydrogen production. This area of study is pivotal for developing sustainable energy solutions (Ni et al., 2007). Research into triazole derivatives, including this compound, could contribute to advancements in catalysis and material sciences, fostering innovations in energy conversion and storage.

Mechanism of Action

Mode of Action

The mode of action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is currently unknown due to the lack of specific studies on this compound. It is known that the compound has a high solubility in water , which may influence its interaction with its targets.

Biochemical Pathways

The compound is often used as a precursor in the synthesis of pesticides and glyphosate, a broad-spectrum herbicide . This suggests that it may interact with biochemical pathways related to these substances.

Pharmacokinetics

Its high solubility in water suggests that it may have good bioavailability

Result of Action

Given its use as a precursor in the synthesis of pesticides and glyphosate , it may have effects on cellular processes related to these substances.

Action Environment

The action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol can be influenced by various environmental factors. For instance, its high solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.

Properties

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDAHUISFBDIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NNC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

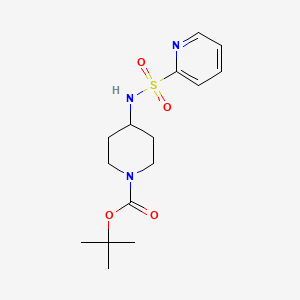

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)

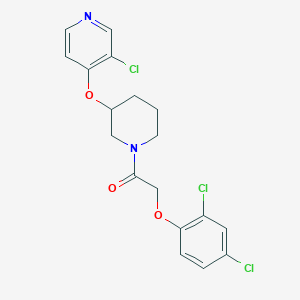

![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)

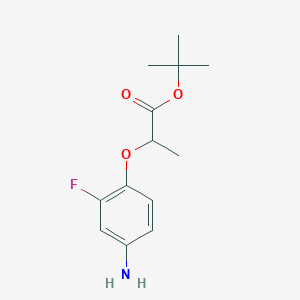

![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)